molecular formula C31H31NO10 B11050152 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-(3-ethoxy-4-methoxybenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide

3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-(3-ethoxy-4-methoxybenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide

Cat. No. B11050152
M. Wt: 577.6 g/mol
InChI Key: SRURIRPXRFGLSU-UHFFFAOYSA-N
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Description

“3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-(3-ethoxy-4-methoxybenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide” is a complex organic compound that features multiple functional groups, including benzodioxole, chromenone, and amide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-(3-ethoxy-4-methoxybenzyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide” typically involves multi-step organic reactions. The key steps may include:

    Formation of the benzodioxole moiety: This can be achieved through the methoxylation of a suitable precursor.

    Synthesis of the chromenone core: This involves the cyclization of a suitable precursor under acidic or basic conditions.

    Coupling reactions: The benzodioxole and chromenone intermediates are coupled using reagents such as coupling agents (e.g., EDC, DCC) to form the final amide linkage.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated synthesis equipment and stringent reaction control parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydroxy groups.

    Reduction: Reduction reactions may target the carbonyl groups in the chromenone moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles such as amines and thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For

properties

Molecular Formula

C31H31NO10

Molecular Weight

577.6 g/mol

IUPAC Name

3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-N-[(3-ethoxy-4-methoxyphenyl)methyl]-3-(4-hydroxy-2-oxochromen-3-yl)propanamide

InChI

InChI=1S/C31H31NO10/c1-5-39-23-12-17(10-11-22(23)36-2)15-32-25(33)14-19(26-27(34)18-8-6-7-9-21(18)42-31(26)35)20-13-24(37-3)29-30(28(20)38-4)41-16-40-29/h6-13,19,34H,5,14-16H2,1-4H3,(H,32,33)

InChI Key

SRURIRPXRFGLSU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC(=O)CC(C2=CC(=C3C(=C2OC)OCO3)OC)C4=C(C5=CC=CC=C5OC4=O)O)OC

Origin of Product

United States

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